molecular formula C6H3ClN4O2 B6271114 1-azido-2-chloro-4-nitrobenzene CAS No. 62416-01-7

1-azido-2-chloro-4-nitrobenzene

Cat. No. B6271114
CAS RN: 62416-01-7
M. Wt: 198.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2-chloro-4-nitrobenzene, also known as 4-chloro-1-nitro-2-azidobenzene, is an important organic compound used in a wide range of scientific research applications. It is an aromatic nitro compound that is widely used in organic synthesis and in the production of pharmaceuticals, agrochemicals, and other industrial products. The compound is a colorless, crystalline solid and is soluble in polar solvents such as methanol and ethanol.

Mechanism of Action

1-Azido-2-chloro-4-nitrobenzene is believed to act as an oxidizing agent in the synthesis of various compounds. It is believed to react with the target compound to form a new product. The mechanism of action is believed to involve the formation of an intermediate, which is then further oxidized to form the desired product.
Biochemical and Physiological Effects
1-Azido-2-chloro-4-nitrobenzene is believed to have no known biochemical or physiological effects. It is believed to be a relatively safe compound and is not known to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

1-Azido-2-chloro-4-nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a stable compound, with a long shelf life. However, it is also a highly reactive compound and must be handled with care.

Future Directions

1-Azido-2-chloro-4-nitrobenzene has potential applications in the synthesis of organic catalysts, organic dyes and pigments, and polymers. It could also be used in the synthesis of peptides and proteins. Additionally, it could be used in the development of novel pharmaceuticals and agrochemicals. Finally, it could be used in the development of new materials for use in industrial applications.

Synthesis Methods

1-Azido-2-chloro-4-nitrobenzene can be synthesized from the reaction of 4-chloronitrobenzene and sodium azide in an aqueous solution. The reaction is conducted in a basic medium, such as sodium hydroxide, to promote the formation of the desired product. The reaction is typically conducted at a temperature of 70-80°C and the reaction time is typically 30 minutes.

Scientific Research Applications

1-Azido-2-chloro-4-nitrobenzene is used in a wide range of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of organic dyes and pigments. In addition, it is used in the synthesis of polymers, such as polyurethanes, and in the synthesis of organic catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-2-chloro-4-nitrobenzene involves the conversion of 2-chloro-4-nitroaniline to 1-azido-2-chloro-4-nitrobenzene through diazotization and azidation reactions.", "Starting Materials": [ "2-chloro-4-nitroaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium azide", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-chloro-4-nitroaniline in hydrochloric acid", "Add sodium nitrite to the solution and maintain the temperature below 5°C to form diazonium salt", "Add sodium azide to the diazonium salt solution and maintain the temperature below 5°C to form 1-azido-2-chloro-4-nitrobenzene", "Add sodium hydroxide to the reaction mixture to adjust the pH to basic", "Extract the product with water and dry it using anhydrous sodium sulfate", "Purify the product using column chromatography" ] }

CAS RN

62416-01-7

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.